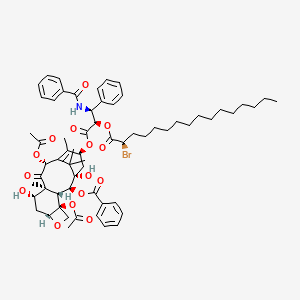
2'-(2-Bromohexadecanoyl)paclitaxel, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-Bromohexadecanoyl)paclitaxel, (2R)- is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is designed to enhance the delivery and efficacy of paclitaxel by modifying its structure to improve its pharmacokinetic properties and targeting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Bromohexadecanoyl)paclitaxel involves the conjugation of paclitaxel with a 2-bromohexadecanoyl group. The process typically includes the following steps:
Activation of Paclitaxel: Paclitaxel is first activated by reacting with a suitable activating agent to form an intermediate.
Conjugation with 2-Bromohexadecanoyl Group: The activated paclitaxel is then reacted with 2-bromohexadecanoic acid under specific conditions to form the desired conjugate.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the product. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-(2-Bromohexadecanoyl)paclitaxel undergoes various chemical reactions, including:
Hydrolysis: The ester bond between paclitaxel and the 2-bromohexadecanoyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The bromine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Paclitaxel and 2-bromohexadecanoic acid.
Reduction: Paclitaxel and hexadecanoic acid.
Substitution: Various paclitaxel derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(2-Bromohexadecanoyl)paclitaxel has several scientific research applications, including:
Cancer Treatment: Used in the development of nanoparticle formulations for targeted cancer therapy, particularly for non-small cell lung cancer.
Drug Delivery Systems: Incorporated into lipid nanoparticles to enhance drug delivery and improve pharmacokinetics.
Pharmacokinetic Studies: Used to study the pharmacokinetic properties of modified paclitaxel derivatives.
Biological Research: Investigated for its effects on cell proliferation and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2’-(2-Bromohexadecanoyl)paclitaxel involves:
Tubulin Polymerization: Similar to paclitaxel, it promotes the polymerization of tubulin, stabilizing microtubules and inhibiting cell division.
Enhanced Targeting: The 2-bromohexadecanoyl group enhances the targeting of the compound to cancer cells, improving its efficacy.
Improved Pharmacokinetics: The modification improves the pharmacokinetic profile, allowing for sustained drug release and higher antitumor efficacy.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
2’-(2-Bromohexadecanoyl)paclitaxel is unique due to its enhanced targeting capabilities and improved pharmacokinetic properties. The addition of the 2-bromohexadecanoyl group allows for better drug delivery and sustained release, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
288305-07-7 |
|---|---|
Molecular Formula |
C63H80BrNO15 |
Molecular Weight |
1171.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(2R)-2-bromohexadecanoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C63H80BrNO15/c1-8-9-10-11-12-13-14-15-16-17-18-28-35-45(64)58(72)78-52(50(42-29-22-19-23-30-42)65-56(70)43-31-24-20-25-32-43)59(73)77-46-37-63(74)55(79-57(71)44-33-26-21-27-34-44)53-61(7,47(68)36-48-62(53,38-75-48)80-41(4)67)54(69)51(76-40(3)66)49(39(46)2)60(63,5)6/h19-27,29-34,45-48,50-53,55,68,74H,8-18,28,35-38H2,1-7H3,(H,65,70)/t45-,46+,47+,48-,50+,51-,52-,53+,55+,61-,62+,63-/m1/s1 |
InChI Key |
CHFZHQXKAHDGGH-LCYLWHTOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















